
Centchroman
Overview
Description
Ormeloxifene is a third-generation selective estrogen receptor (ER) modulator. In India, ormeloxifene has been marketed since the 1990s as a non-hormonal, non-steroidal oral contraceptive taken once a week, and it was later introduced for the treatment of dysfunctional uterine bleeding. Similar to other selective estrogen receptor modulators (SERMs), ormeloxifene has estrogenic activity in the vagina, bone, cardiovascular, and central nervous system tissues, and anti-estrogenic activity in the uterus and breast. The use of ormeloxifene for the treatment of perimenopausal bleeding and the management of menorrhagia has also been investigated. Ormeloxifene is marketed in India as a racemic mixture of the l- (levormeloxifene) and d-isomers (d-ormeloxifene) of trans-ormeloxifene. The use of levormeloxifene for the treatment of reduced bone turnover and the prevention of atherosclerosis has been evaluated; however, drug development was discontinued due to adverse events.
Mechanism of Action
Target of Action
Centchroman, also known as Ormeloxifene, is a member of the selective estrogen receptor modulators (SERMs), a class of medication that acts on the estrogen receptor . Its primary targets are the estrogen receptors in various tissues, where it can mimic or oppose the action of estrogen .
Mode of Action
This compound exhibits both estrogenic and antiestrogenic effects depending on the tissue it interacts with . It suppresses the estrogen receptors in reproductive organs, thereby inhibiting the implantation of the fertilized ovum . Additionally, it hastens the transfer of the ovum from the fallopian tubes to the endometrial cavity before it is ready for implantation . This dual action makes this compound effective as a contraceptive pill .
Biochemical Pathways
Its antiestrogenic activity on the endometrium plays a crucial role in its contraceptive effect By inhibiting the implantation of the fertilized ovum, this compound disrupts the normal process of pregnancy
Pharmacokinetics
This compound is administered orally and has a long elimination half-life of about 7 days . This allows it to be taken once per week, making it a convenient contraceptive option . The pharmacokinetics of this compound has been reported in several studies among non-breastfeeding women . .
Result of Action
The primary result of this compound’s action is the prevention of pregnancy. By inhibiting the implantation of the fertilized ovum and hastening the transfer of the ovum, this compound effectively prevents pregnancy . Additionally, it has been shown to induce apoptosis and cell-cycle arrest in various types of cancer cells , suggesting potential therapeutic applications beyond contraception.
Biochemical Analysis
Biochemical Properties
Centchroman interacts with various enzymes, proteins, and other biomolecules. It has been studied for its antineoplastic potential, particularly in MCF-7 human breast cancer cells . The biochemical reactions involving this compound are complex and involve multiple biomolecular interactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In MCF-7 human breast cancer cells, this compound has shown potential as an antineoplastic agent . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with estrogen receptors, which are copiously expressed in human breast cancer-derived cell lines such as MCF-7 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Biological Activity
Centchroman, also known as Ormeloxifene, is a selective estrogen receptor modulator (SERM) that has gained attention for its unique contraceptive properties and therapeutic potential. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Pharmacodynamics
This compound exhibits both estrogenic and antiestrogenic activities, making it a versatile compound in reproductive health. Its primary mechanism of action involves:
- Inhibition of Implantation : this compound alters endometrial receptivity, creating asynchrony between blastocyst movement and endometrial readiness, thereby inhibiting implantation .
- Hormonal Profile : It shows weak estrogenic effects but is noted for its potent antiestrogenic properties. Importantly, it does not inhibit ovulation or interfere with the hypothalamus-pituitary-ovarian axis .
Pharmacokinetics
The pharmacokinetics of this compound reveal important insights into its absorption and metabolism:
- In Animals : After oral administration in rats, peak plasma concentrations occur within 12 hours, with a half-life of approximately 24.1 hours. The metabolite 7-desmethylthis compound is detectable in various tissues shortly after administration .
- In Humans : Clinical trials indicate that a single dose of 30 mg or 60 mg results in serum maxima at around 4 to 5 hours post-administration. The terminal half-life ranges from 165 to 168 hours depending on the dosage .
Clinical Efficacy
This compound has been evaluated for its contraceptive efficacy through various studies:
- Contraceptive Benefits : In a study involving 146 women, the Pearl index was calculated at 2.05, indicating a low failure rate . Most women reported menstrual irregularities as the primary side effect (15.06% experienced delayed cycles) .
- Long-Term Use : The acceptance rate for this compound among postpartum women was notably high (48%), with many using it safely during breastfeeding .
Table 1: Summary of Clinical Findings
Case Studies
Several case studies have illustrated the practical applications and outcomes of this compound usage:
- Postpartum Contraception : A study highlighted that postpartum women using this compound reported fewer side effects compared to hormonal contraceptives. The majority were satisfied with their choice due to its non-hormonal nature .
- Menorrhagia Management : In cases where women previously suffered from heavy menstrual bleeding, this compound provided relief for about 21% of users, indicating its potential beyond contraception .
Safety Profile
The safety profile of this compound is generally favorable:
- Minimal Side Effects : Reports indicate that only about 10% of users experienced side effects, which were mostly mild and included headaches and malaise .
- Long-term Effects : Follow-up studies on children born to mothers who used this compound during lactation showed normal developmental milestones over several years .
Scientific Research Applications
Contraceptive Use
Centchroman is primarily used as a contraceptive agent. It functions by altering endometrial receptivity, thereby preventing implantation of a fertilized egg without inhibiting ovulation. This mechanism distinguishes it from traditional hormonal contraceptives.
Clinical Efficacy
- A scoping review analyzed multiple studies on this compound's effectiveness as both a weekly contraceptive and a postcoital contraceptive. The findings indicate that it has a favorable safety profile and is effective in preventing pregnancy when used correctly .
- In clinical trials involving 122 women, this compound demonstrated a high rate of contraceptive efficacy with minimal side effects, such as delayed menstrual cycles in some users .
Long-Term Use and Reversibility
- Longitudinal studies have shown that fertility is rapidly restored after discontinuation of this compound, with most women conceiving within six months post-treatment .
Postcoital Contraception
This compound has been explored as a postcoital contraceptive option. Research indicates that it can be administered after unprotected intercourse to prevent pregnancy effectively.
Treatment of Hormone-Related Disorders
Beyond contraception, this compound has been investigated for its potential in treating various hormone-related conditions.
Osteoporosis and Restenosis
- This compound has been licensed for use in treating osteoporosis and restenosis due to its estrogenic activity on bone metabolism . Its development was aimed at providing an affordable alternative to hormonal therapies.
Cancer Treatment
- Recent studies have highlighted this compound's anti-cancer properties, particularly against advanced breast cancer and head and neck squamous cell carcinoma. Its ability to modulate estrogen receptors makes it a candidate for further research in oncology .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for optimizing its use in clinical settings.
Absorption and Distribution
- Studies indicate that this compound is rapidly absorbed, with peak concentrations occurring within hours post-administration. It exhibits high binding affinity to plasma proteins, enhancing its efficacy at target sites such as the endometrium .
Side Effects
- The side effects reported are generally mild, with irregular menstrual cycles being the most common complaint among users . Extensive safety evaluations have confirmed its suitability for long-term use in family planning programs.
Data Summary
Case Studies
- Contraceptive Efficacy Study : A clinical trial involving 100 women assessed the acceptability and efficacy of this compound over 18 months. Results indicated high satisfaction rates among users, with effective pregnancy prevention noted .
- Postcoital Use Evaluation : Research conducted on the use of this compound as an emergency contraceptive showed promising results in preventing pregnancy when administered shortly after unprotected intercourse .
Chemical Reactions Analysis
Chemical Reactions of Centchroman
The synthesis of this compound involves several key chemical reactions, including condensation, alkylation, reduction, and dehydration processes. The following sections detail these reactions and their respective conditions.
Reaction Scheme
The following table summarizes the key steps involved in the synthesis of this compound:
Step | Reaction Type | Reactants | Products | Yield (%) |
---|---|---|---|---|
1 | Condensation | 2,4-Dihydroxybenzaldehyde + Phenylacetic Acid | Intermediate Compound | 70 |
2 | Alkylation | Intermediate + Methyl Iodide | Alkylated Intermediate | 60 |
3 | Reduction | Alkylated Intermediate + LAH | Chromene Structure | High |
4 | Dehydration | Chromene + Toluene | Dehydrated Product | High |
5 | Final Alkylation | Dehydrated Product + 1-(2-Chloroethyl)pyrrolidine | This compound Hydrochloride | High |
Research Findings on Chemical Reactions
Recent studies have examined the pharmacokinetics and metabolic pathways associated with this compound:
-
Pharmacokinetic Studies : Research indicates that coadministration with other compounds can influence the absorption rates of this compound, affecting its bioavailability and therapeutic efficacy .
-
Metabolic Pathways : Investigations into the metabolic pathways reveal that this compound undergoes various transformations in vivo, which may impact its pharmacological effects and safety profile .
Key Findings from Studies
-
A study demonstrated that this compound can enhance the absorption rate of metformin when coadministered, indicating potential interactions that could be leveraged for therapeutic benefits .
-
Another investigation highlighted the structural modifications and their impacts on biological activity, emphasizing the importance of specific functional groups in determining the efficacy and selectivity of this compound as a SERM .
Properties
IUPAC Name |
1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEUAXYWNKYKPL-WDYNHAJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317017 | |
Record name | (-)-Centchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ormeloxifene has both estrogenic and anti-estrogenic activity. As a contraceptive, ormeloxifene inhibits endometrial receptivity to blastocyst signals. This mechanism inhibits implantation without affecting nidatory estrogen and progesterone, the hypothalamo-pituitary-ovarian axis, follicle maturation, ovulation, mating behavior, gamete transport or fertilization, and the preimplantation development of embryos. | |
Record name | Ormeloxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13310 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
78994-23-7, 31477-60-8 | |
Record name | (-)-Centchroman | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78994-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ormeloxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levormeloxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ormeloxifene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13310 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (-)-Centchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORMELOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AXY5VE90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LEVORMELOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9512UKZ352 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.